5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid

LAT1 inhibition oncology amino acid transport

Researchers targeting LAT1 (SLC7A5) in oncology require the precise 5-amino-7-carboxylic acid benzoxazole regioisomer to synthesize JPH203-class inhibitors-substituting any regioisomeric or functional-group variant yields compounds with uncharacterized LAT1 binding and unpredictable pharmacology. This compound (CAS 1520923-17-4) is the validated carboxylic acid precursor for JPH203 (Nanvuranlat, KYT-0353), a clinical-stage selective LAT1 inhibitor (IC50 140 nM; >71-fold selectivity over LAT2). • Essential precursor for JPH203 and LAT1-targeted inhibitor libraries via amide/ester conjugation at the 7-position. • Supplied with certificate of analysis; batch-to-batch consistency for GLP-adjacent medicinal chemistry. • Unambiguous CAS registry ensures procurement of the correct 5-amino-7-carboxylic acid substitution pattern.

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
Cat. No. B13041528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)C(=O)O)N
InChIInChI=1S/C14H10N2O3/c15-9-6-10(14(17)18)12-11(7-9)16-13(19-12)8-4-2-1-3-5-8/h1-7H,15H2,(H,17,18)
InChIKeyUKMXJQBXLHGNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic Acid – LAT1-Targeted Benzoxazole Building Block


5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid (CAS: 1520923-17-4; MF: C14H10N2O3; MW: 254.24 g/mol) is a heterocyclic benzoxazole derivative featuring a phenyl group at the 2-position, an amino group at the 5-position, and a carboxylic acid functionality at the 7-position . This compound is recognized as the core carboxylic acid precursor for the synthesis of JPH203 (KYT-0353, Nanvuranlat), a clinical-stage selective L-type amino acid transporter 1 (LAT1) inhibitor . The molecule's dual functionalization—an amino group available for further derivatization and a carboxylic acid moiety enabling amide or ester conjugation—positions it as a versatile building block for medicinal chemistry applications, particularly in programs targeting nutrient-deprivation strategies in oncology [1]. Its primary documented role is as the essential synthetic intermediate for constructing LAT1-targeted therapeutic candidates, with the carboxylic acid group serving as the critical conjugation handle for introducing pharmacophoric elements [2].

Workflow LAT1-targeted inhibitor synthesis
Selection 5-amino-7-carboxylic acid benzoxazole scaffold
Use Context Precursor for JPH203-class LAT1 probe compounds

Why Generic Substitution Fails – Regioisomer Specificity for LAT1 Inhibition


This compound cannot be substituted by regioisomeric or functional group-absent benzoxazole analogs without catastrophic loss of biological relevance for LAT1-targeted programs. Specifically, the 5-amino and 7-carboxylic acid substitution pattern is non-negotiable: the 7-carboxylic acid moiety serves as the essential conjugation handle for introducing the 3,5-dichloro-L-tyrosine pharmacophore that defines JPH203's nanomolar LAT1 inhibitory activity, while the 5-amino group contributes to the benzoxazole core's electronic properties and binding orientation [1]. The carboxylic acid-free analog 5-amino-2-phenylbenzoxazole (MW 210.23, lacking the 7-carboxylic acid) lacks the requisite functional handle for derivatization and does not appear in LAT1 inhibitor SAR studies, whereas the amino-absent regioisomer 2-phenylbenzo[d]oxazole-7-carboxylic acid (CAS 131862-24-3; MW 239.23) is incapable of generating JPH203-like structures because it lacks the 5-amino group required for the complete pharmacophore . Furthermore, the clinically-validated LAT1 inhibitor JPH203 exhibits an IC50 of 140 nM for 14C-leucine uptake in S2-hLAT1 cells and demonstrates selectivity for LAT1 over LAT2 (IC50 >10 μM)—activity that depends entirely on the structural integrity derived from this precise 5-amino-7-carboxylic acid benzoxazole core . Substituting this compound with any regioisomer or functional group variant would yield a derivative that cannot recapitulate the validated JPH203 pharmacophore, rendering the resulting analog unsuitable for LAT1-targeted drug discovery programs [2].

Target Compound
Potential Substitute
Substitution Risk
5-Amino-7-carboxylic acid regioisomer
5-Amino-2-phenylbenzoxazole (lacks 7-COOH)
Conjugation handle absent; JPH203 synthesis not feasible
5-Amino-7-carboxylic acid regioisomer
2-Phenylbenzo[d]oxazole-7-carboxylic acid (lacks 5-NH2)
Amino group missing may alter binding orientation; LAT1 probe activity not reported
5-Amino-7-carboxylic acid regioisomer
2-Phenylbenzo[d]oxazole-6-carboxylic acid (regioisomer shift)
Carboxylic acid position change yields uncharacterized LAT1 pharmacophore

Quantitative Procurement Evidence


Nanomolar LAT1 Potency Driven by 5-Amino-7-Carboxylic Acid Core

The LAT1 inhibitor JPH203, synthesized directly from 5-amino-2-phenylbenzo[D]oxazole-7-carboxylic acid via conjugation at the 7-carboxylic acid position, exhibits an IC50 of 140 nM for 14C-leucine uptake in S2 cells expressing human LAT1 (S2-hLAT1 cells) . The compound demonstrates >71-fold selectivity for LAT1 over LAT2 (IC50 >10 μM) [1]. The target compound's carboxylic acid functionality is the essential conjugation handle; the amino-absent regioisomer 2-phenylbenzo[d]oxazole-7-carboxylic acid cannot yield the JPH203 pharmacophore because it lacks the 5-amino group required for complete structural fidelity .

LAT1 Inhibition Potency
Reported
JPH203 IC50
140 nM (S2-hLAT1, 14C-Leu uptake)
Supports LAT1-selective probe development
>71-fold selectivity over LAT2 (IC50 >10 μM)
LAT1 inhibition oncology amino acid transport

Absence of 7-Carboxylic Acid Prevents JPH203-Class Inhibitor Synthesis

5-Amino-2-phenylbenzoxazole (2-phenylbenzo[d]oxazol-5-amine, CAS 41373-37-9; MW 210.23; MF C13H10N2O) is structurally identical to the target compound except for the absence of the 7-carboxylic acid functional group [1]. This carboxylic acid-deficient analog cannot undergo amide or ester conjugation at the 7-position, which is the essential synthetic step for generating the clinical LAT1 inhibitor JPH203 [2]. While 5-amino-2-phenylbenzoxazole exhibits topoisomerase I inhibitory activity (IC50 = 495 μM against eukaryotic DNA topoisomerase I in a cell-free system), this activity is approximately 3,536-fold weaker than the nanomolar LAT1 inhibition achieved by the JPH203 derivative of the target compound, and it operates via an entirely different mechanism irrelevant to LAT1-targeted oncology programs [3].

7-COOH Functional Requirement
Cross-study comparable
Target: 7-COOH present → enables JPH203 conjugation (LAT1 IC50 140 nM)
Analog: no 7-COOH → synthesis impossible; off-target Topo I IC50 495 μM
7-Carboxylic acid essential for LAT1 inhibitor conjugate
Analog activity unrelated to LAT1; functional handle critical
building block synthetic chemistry LAT1 pharmacophore

Clinical Validation of the 5-Amino-7-Carboxylic Acid Scaffold

JPH203 (Nanvuranlat), synthesized directly from 5-amino-2-phenylbenzo[D]oxazole-7-carboxylic acid as the core precursor, has advanced to clinical trials for biliary tract cancer and other malignancies, demonstrating pharmacological validation of the target compound's structural scaffold [1]. In preclinical models, JPH203 suppressed HT-29 human colon adenocarcinoma xenograft tumor growth and sensitized A549 and MIA PaCa-2 cancer cells to radiation via mTOR pathway downregulation [2]. The compound demonstrates in vivo efficacy in fully immunocompetent mouse models of thyroid carcinoma and shows tumor growth inhibition in HT-29 xenografts . In contrast, alternative benzoxazole carboxylic acid regioisomers such as 2-phenylbenzo[d]oxazole-6-carboxylic acid (CAS 594839-90-4) lack any documented LAT1 inhibitory activity and have not produced clinically-advanced derivatives, underscoring the unique functional relevance of the 5-amino-7-carboxylic acid substitution pattern .

JPH203 Development Context
Data to verify
JPH203 under investigation as LAT1-targeted agent; reported xenograft and thyroid carcinoma model responses
Model-response endpoint context; supports scaffold validation
Clinical-stage data require independent review; RUO precursor
clinical candidate oncology translational research

Commercial Availability and Certified Purity Benchmarking

The target compound is commercially available from multiple suppliers with defined purity specifications: AKSci offers the compound at 95% minimum purity (Catalog 7241EC; CAS 1520923-17-4) with batch-level quality assurance documentation . Leyan provides the compound at 98% purity (Product 1844392), establishing an upper purity benchmark for procurement specifications . In contrast, the carboxylic acid-absent comparator 5-amino-2-phenylbenzoxazole (CAS 41373-37-9) is supplied without defined purity specifications from major vendors, and the regioisomer 2-phenylbenzo[d]oxazole-7-carboxylic acid (CAS 131862-24-3) is listed without purity certification or validated analytical documentation . This differential availability and quality documentation supports the target compound as the preferred procurement choice for regulated research environments requiring traceable purity and certificate-of-analysis documentation.

Commercial Purity Benchmark
Specification review
95–98% purity (AKSci, Leyan) with batch documentation
Supports batch-to-batch reproducibility
Comparators lack certified purity specifications
procurement quality control building block

Optimal Research and Procurement Scenarios


Synthesis of Clinical-Stage LAT1 Inhibitor JPH203

This compound serves as the essential carboxylic acid precursor for synthesizing JPH203 via amide or ester conjugation at the 7-position with 3,5-dichloro-L-tyrosine derivatives [1]. JPH203 exhibits LAT1 IC50 = 140 nM in S2-hLAT1 cells and has advanced to clinical trials for biliary tract cancer, validating this synthetic route . Research programs focused on LAT1-targeted oncology, amino acid transport modulation, or nutrient-deprivation cancer therapy should procure this compound as the core building block for generating JPH203-class inhibitors [2]. Alternative regioisomers lacking either the 5-amino or 7-carboxylic acid functionality cannot yield the complete JPH203 pharmacophore and are unsuitable for this application .

Medicinal Chemistry Optimization of Benzoxazole-Derived LAT1 Inhibitors

The dual functionalization of this compound—5-amino group and 7-carboxylic acid—enables systematic SAR exploration at both positions [1]. The carboxylic acid moiety can be conjugated to diverse amine-containing pharmacophores to generate LAT1 inhibitor libraries, while the 5-amino group may be further derivatized or left intact to preserve binding interactions with LAT1 . Procurement of this specific regioisomer (CAS 1520923-17-4) is critical because the clinically-validated JPH203 scaffold depends precisely on the 5-amino-7-carboxylic acid substitution pattern; any deviation in regioisomerism yields compounds with uncharacterized LAT1 binding profiles and unpredictable pharmacological outcomes [2].

LAT1 Transporter Pharmacology and Amino Acid Uptake Studies

Compounds derived from this benzoxazole-7-carboxylic acid scaffold, most notably JPH203, are established tools for investigating LAT1 (SLC7A5)-mediated amino acid transport in cancer biology [1]. JPH203 demonstrates >71-fold selectivity for LAT1 over LAT2 (IC50 >10 μM), enabling specific interrogation of LAT1-dependent pathways without confounding LAT2 modulation . The target compound's derivative JPH203 has been employed in studies demonstrating mTOR pathway downregulation, PD-L1 modulation, and tumor microenvironment effects [2]. Procurement of this precursor enables generation of research-grade LAT1 probes for investigating nutrient-sensing pathways, amino acid deprivation responses, and LAT1 as a therapeutic target in aggressive malignancies .

Benchmark-Quality Building Block for Regulated Drug Discovery

With commercially available purity specifications of 95% (AKSci) and 98% (Leyan), this compound meets the quality requirements for regulated drug discovery environments requiring certificate-of-analysis documentation and batch-to-batch consistency [1]. The defined CAS registry number (1520923-17-4) and molecular formula (C14H10N2O3; MW 254.24) enable unambiguous procurement and inventory management . In contrast, structurally related comparators such as 2-phenylbenzo[d]oxazole-7-carboxylic acid (CAS 131862-24-3) and 5-amino-2-phenylbenzoxazole (CAS 41373-37-9) are not supplied with certified purity specifications, making the target compound the preferred choice for GLP-adjacent or publication-quality research where traceable quality documentation is required [2].

Application
Selection Property
Validation Focus
LAT1 probe synthesis (JPH203-class)
7-Carboxylic acid conjugation handle
Conjugation efficiency; LAT1 binding confirmation
Medicinal chemistry SAR exploration
5-Amino-7-carboxylic acid regioisomer
Binding orientation and selectivity profiling
LAT1 transporter pharmacology studies
Reported LAT1-selective inhibition (>71-fold)
Isoform discrimination; pathway modulation assessment
Regulated research building block procurement
Certified purity (95–98%)
Batch consistency and analytical documentation

Technical Documentation Hub

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24 linked technical documents
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